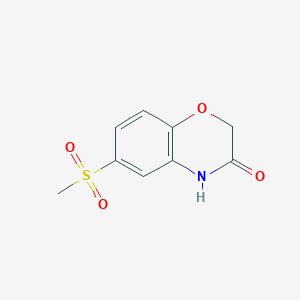![molecular formula C20H16N4O2 B2565154 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea CAS No. 877458-93-0](/img/structure/B2565154.png)
3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a pyridine ring and a cyanophenyl group linked to a urea moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Pyridine Intermediate: This step involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.
Synthesis of the Cyanophenyl Urea Intermediate: The next step involves the reaction of 3-aminobenzonitrile with an isocyanate derivative to form 1-(3-cyanophenyl)urea.
Coupling Reaction: Finally, the two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Nitrile group reduction yields primary amines.
Substitution: Substitution reactions on the pyridine ring yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: Known for its role in modulating amyloid beta-induced mitochondrial dysfunction.
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Used as a heterocyclic building block in organic synthesis.
Uniqueness
3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-13-16-8-4-9-17(12-16)23-20(25)24-19-18(10-5-11-22-19)26-14-15-6-2-1-3-7-15/h1-12H,14H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGPYOCOTMIGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
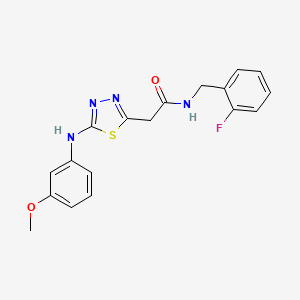
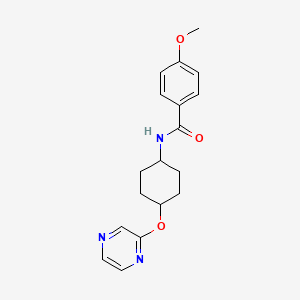
![(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2565075.png)
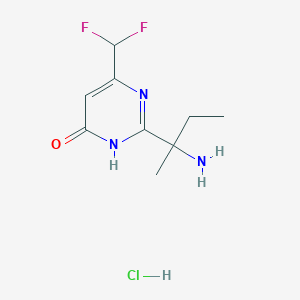
![2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2565077.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide](/img/structure/B2565079.png)
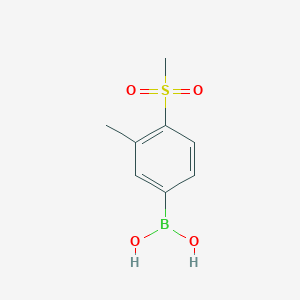
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2565081.png)
![1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2565082.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)
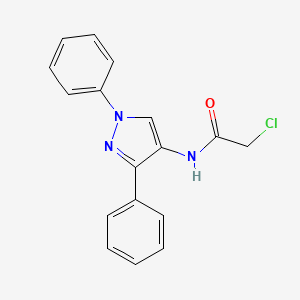
![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

